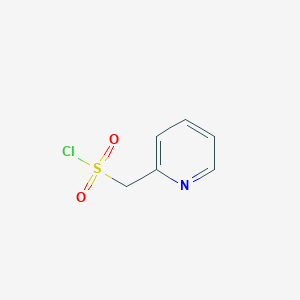

Pyridin-2-ylmethanesulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMQRUCRBKMIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395320 | |

| Record name | Pyridin-2-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540523-41-9 | |

| Record name | Pyridin-2-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-2-ylmethanesulfonyl Chloride

Abstract

Pyridin-2-ylmethanesulfonyl chloride is a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic pyridine ring and a highly electrophilic sulfonyl chloride moiety, separated by a methylene linker, this compound serves as a versatile building block for introducing the pyridinylmethyl scaffold into a diverse range of molecular architectures. The sulfonyl chloride group is a premier precursor for the synthesis of sulfonamides and sulfonate esters, functional groups prevalent in a multitude of pharmacologically active agents. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its characterization, and discusses its reactivity and applications, offering field-proven insights for its effective utilization in research settings.

Introduction and Strategic Importance

The pyridine scaffold is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule.[1] Concurrently, the sulfonamide functional group (-SO₂NR₂) is a cornerstone of medicinal chemistry, renowned for its therapeutic applications ranging from antibacterial agents to diuretics and anticonvulsants.[2]

This compound strategically combines these two privileged motifs via a methylene spacer. This structural arrangement distinguishes it from its isomer, pyridine-2-sulfonyl chloride, where the sulfonyl group is directly attached to the aromatic ring. The presence of the -CH₂- linker imparts greater conformational flexibility and alters the electronic properties of the sulfonyl chloride group, making it behave more like an aliphatic sulfonyl chloride, which can be advantageous for specific synthetic applications and for achieving desired structure-activity relationships (SAR) in drug design.

This document outlines a logical and experimentally grounded approach to the synthesis of this valuable intermediate, starting from readily available precursors.

Proposed Synthetic Pathway

A direct, published protocol for the synthesis of this compound is not widely available, likely due to its nature as a reactive intermediate rather than a commercial end-product. However, a reliable two-step synthesis can be designed based on well-established and high-yielding chemical transformations. The proposed pathway involves the initial synthesis of the thiol precursor, (Pyridin-2-yl)methanethiol, followed by its oxidative chlorination.

Sources

An In-depth Technical Guide to Pyridin-2-ylmethanesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-ylmethanesulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the nucleophilic and hydrogen-bonding capabilities of the pyridine ring with the reactive electrophilic sulfonyl chloride moiety, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, safety and handling procedures, and an analysis of its reactivity are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: A Tale of Two Moieties

The strategic importance of this compound in modern drug discovery stems from the synergistic interplay of its two constituent functional groups. The pyridine ring, a common motif in a vast array of pharmaceuticals, offers a site for hydrogen bonding, metal coordination, and modulation of physicochemical properties such as solubility and bioavailability. The methanesulfonyl chloride group, on the other hand, is a highly reactive electrophile, primarily employed for the formation of stable sulfonamide linkages with primary and secondary amines. This dual functionality allows for the introduction of the pyridin-2-ylmethyl group into a target molecule, a scaffold that has been explored for its potential in developing novel therapeutics, including antidepressants and analgesics.[1] This guide will delve into the technical details of this valuable reagent, providing a roadmap for its synthesis and application.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound and its common salt form are paramount for its successful application in research and development.

This compound (Free Base)

This is the primary form of the reagent used in most synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 540523-41-9 | N/A |

| Molecular Formula | C₆H₆ClNO₂S | N/A |

| Molecular Weight | 191.64 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or solid | N/A |

| Boiling Point | 302.9 °C at 760 mmHg | N/A |

| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, acetone); generally insoluble in water. | N/A |

(Pyridin-2-yl)methanesulfonyl chloride hydrochloride (Salt Form)

The hydrochloride salt is a more stable, solid form of the reagent, which can be advantageous for long-term storage.

| Property | Value | Source(s) |

| CAS Number | 683812-80-8 | [2] |

| Molecular Formula | C₆H₇Cl₂NO₂S | [2] |

| Molecular Weight | 228.1 g/mol | [2] |

| Appearance | Solid | N/A |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is not a trivial one-step process. A common and reliable pathway involves a three-step sequence starting from readily available 2-picoline (2-methylpyridine). This synthetic route is outlined below, with detailed protocols for each stage.

Step 1: Synthesis of 2-(Chloromethyl)pyridine

The initial step involves the chlorination of the methyl group of 2-picoline. A common method is the reaction of 2-picoline-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[3]

Experimental Protocol:

-

N-Oxide Formation: 2-Picoline is first oxidized to 2-picoline-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.[4]

-

Chlorination: The resulting 2-picoline-N-oxide is then reacted with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine to yield 2-(chloromethyl)pyridine.[3] The reaction is typically carried out in an inert solvent like dichloromethane.

-

Work-up and Purification: The reaction mixture is carefully quenched with water and neutralized. The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.

Step 2: Synthesis of (Pyridin-2-yl)methanethiol

The intermediate 2-(chloromethyl)pyridine is then converted to the corresponding thiol. This is often achieved via the formation of an isothiouronium salt followed by hydrolysis.

Experimental Protocol:

-

Isothiouronium Salt Formation: 2-(Chloromethyl)pyridine is reacted with thiourea in a suitable solvent, such as ethanol, to form the S-(pyridin-2-ylmethyl)isothiouronium chloride salt.

-

Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions, typically by heating with an aqueous solution of sodium hydroxide, to yield (pyridin-2-yl)methanethiol.

-

Work-up and Purification: The reaction mixture is acidified to protonate the thiol, which is then extracted into an organic solvent. The solvent is removed under reduced pressure to afford the crude thiol, which can be purified by distillation.

Step 3: Oxidative Chlorination to this compound

The final step is the oxidative chlorination of (pyridin-2-yl)methanethiol. Several reagents can be employed for this transformation, with N-chlorosuccinimide (NCS) in the presence of aqueous acid being a mild and effective option.

Experimental Protocol:

-

Reaction Setup: (Pyridin-2-yl)methanethiol is dissolved in a mixture of acetonitrile and aqueous hydrochloric acid. The solution is cooled in an ice bath.

-

Addition of NCS: N-Chlorosuccinimide is added portion-wise to the cooled solution, maintaining the temperature below 20 °C.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the reaction is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous sodium chloride solution.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The crude product may be used directly or purified by chromatography if necessary.

Reactivity and Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its ability to act as an efficient electrophile for the synthesis of sulfonamides. The resulting pyridin-2-ylmethylsulfonamide moiety can be found in a variety of biologically active compounds.

Formation of Sulfonamides

The reaction of this compound with a primary or secondary amine in the presence of a base (such as triethylamine or pyridine) readily affords the corresponding sulfonamide. This reaction is typically high-yielding and proceeds under mild conditions.

Role in Drug Scaffolds

While the isomeric pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of the proton-pump inhibitor Vonoprazan, the applications of this compound are also noteworthy.[5] Patent literature describes the synthesis of various pyridin-2-yl-methylamine derivatives with potential applications as antidepressants and analgesics.[1] The synthesis of these compounds can be envisioned to proceed through a sulfonamide intermediate formed from this compound, which is subsequently reduced. This highlights the utility of the title compound in accessing novel chemical space for drug discovery.

Safety, Handling, and Storage

This compound and its hydrochloride salt are reactive and potentially hazardous chemicals that must be handled with appropriate safety precautions.

Hazard Identification

-

Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[6]

-

Moisture Sensitive: The compound will react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.

-

Irritant: The hydrochloride salt is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat, and in some cases, an apron or chemical-resistant suit, should be worn.

-

Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.

Handling and Storage

-

Handling: Use only in a chemical fume hood. Avoid inhalation of vapor or dust. Avoid contact with skin, eyes, and clothing. Keep away from water and moisture.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The hydrochloride salt may offer improved storage stability.

Disposal

Excess reagent and reaction wastes should be quenched carefully with a weak base (e.g., sodium bicarbonate solution) in a fume hood before disposal according to institutional and local regulations.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules, particularly in the field of drug discovery. Its ability to introduce the pyridin-2-ylmethylsulfonamide moiety provides a powerful tool for medicinal chemists to explore new chemical entities with potential therapeutic applications. A thorough understanding of its synthesis, properties, reactivity, and safe handling, as detailed in this guide, is essential for its effective and responsible use in the laboratory. As the quest for novel therapeutics continues, the strategic application of such bifunctional building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Sanofi. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. WO 1998/022459 A1. Google Patents. Link

-

(No author listed). (2020). SAFETY DATA SHEET. Solenis. Link

-

Anhui Guorun Pharmaceutical Co., Ltd. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride. CN 111056992 A. Google Patents. Link

-

Adelis. (2002). Synthesis method and intermediates of pyridin-2-yl-methylamine. US 7208603 B2. Google Patents. Link

-

Sharnabai, K. M., et al. (2016). N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids. Protein & Peptide Letters. PubMed. Link

- (No author listed). (2023).

-

Koenig, T., & Lopez, J. (2025). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. Link

-

Airgas. (2022). Halocarbon C-318 (Octafluorocyclobutane) Safety Data Sheet. Link

-

Wang, Q., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. MDPI. Link

-

Takeda Pharmaceutical Company Limited. (2014). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. WO 2014/133059 A1. WIPO Patentscope. Link

-

Idemitsu Kosan Co., Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. EP 0557967 A1. Google Patents. Link

-

Redox. (2025). Safety Data Sheet Polyaluminium Chloride Solution. Link

- Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

- Henan Xunyu Chemical Co., Ltd. (n.d.).

-

Smith, A. M. R., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. Link

-

The Dow Chemical Company. (1980). Preparation of 2-(Chloromethyl)pyridine. US 4221913 A. Google Patents. Link

- (No author listed). (2020).

-

Takeda Pharmaceutical Company Limited. (2014). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. EP 2963019 B1. Google Patents. Link

-

Cayman Chemical. (2025). Δ8-THC - Safety Data Sheet. Link

- Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.

-

Prisinzano, T. E., et al. (2004). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Bioorganic & Medicinal Chemistry Letters. PMC - NIH. Link

-

(No author listed). (n.d.). 2-Pyridinemethanethiol. PubChem - NIH. Link

- Macjames Global Resources Limited. (2023). MATERIAL SAFETY DATA SHEET PRODUCT NAME: MACJAMES®MPACL-23 - PolyAluminum Chloride Liquid (25%).

-

Bayer Cropscience LP. (2003). Process to prepare sulfonamides. US 2003/0236437 A1. Google Patents. Link

- Nishiguchi, A., Maeda, K., & Miki, S. (2006).

- Gros, C. P., et al. (2024). (Pyridin-2-ylmethyl)

-

BLD Pharm. (n.d.). 2-(Chloromethyl)pyridine-3-thiol. Link

Sources

- 1. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 2. amp.generalair.com [amp.generalair.com]

- 3. researchgate.net [researchgate.net]

- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. redox.com [redox.com]

An In-Depth Technical Guide to Pyridin-2-ylmethanesulfonyl Chloride: A Versatile Reagent for Drug Discovery

This guide provides a comprehensive technical overview of Pyridin-2-ylmethanesulfonyl Chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, reactivity, and applications, offering field-proven insights into its utility.

Core Molecular Attributes

This compound is a reactive chemical intermediate valued for its ability to introduce the pyridin-2-ylmethylsulfonyl moiety into molecules. This functional group can significantly modulate the physicochemical and pharmacological properties of a compound. The substance is most commonly available as its hydrochloride salt to improve stability.

Molecular Structure and Weight

The core structure features a pyridine ring linked to a sulfonyl chloride group via a methylene bridge. This seemingly simple linkage has profound implications for its reactivity and the geometry of the resulting sulfonamides.

Table 1: Molecular Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₆H₆ClNO₂S | C₆H₇Cl₂NO₂S |

| Molecular Weight | 191.64 g/mol | 228.1 g/mol [1] |

| CAS Number | 540523-41-9[2][3] | 683812-80-8[1] |

| SMILES | C1=CC=NC(=C1)CS(=O)(=O)Cl | C1=CC=NC(=C1)CS(=O)(=O)Cl.Cl[1] |

Note: The molecular weight of the free base was calculated from its chemical formula.

Caption: Molecular Structure of this compound.

Synthesis and Handling

The synthesis of this compound is not as straightforward as its arylsulfonyl chloride counterparts due to the nature of the pyridine ring. Direct chlorosulfonation of 2-picoline is challenging. Therefore, multi-step synthetic routes are typically employed.

Plausible Synthetic Pathway

A common and effective method involves the oxidation of a suitable sulfur-containing precursor, analogous to the synthesis of pyridine-2-sulfonyl chloride.[4][5]

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Adapted from related syntheses):

-

Dissolution: Dissolve 2-mercaptomethylpyridine in concentrated sulfuric acid at a low temperature (e.g., -15°C).

-

Oxidative Chlorination: Slowly add an aqueous solution of an oxidizing agent, such as sodium hypochlorite, while maintaining a low temperature to control the exothermic reaction.

-

Reaction Quench and Extraction: After the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent like dichloromethane.

-

Purification: Wash the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the product.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is highly exothermic and maintaining a low temperature is crucial to prevent side reactions and degradation of the product.

-

Strong Acid: Sulfuric acid acts as both a solvent and a catalyst, facilitating the oxidation process.

-

Stepwise Addition: Slow, controlled addition of the oxidizing agent prevents a runaway reaction and improves yield and purity.

Handling and Safety

This compound is a reactive and corrosive compound that requires careful handling.[6][7]

Table 2: Key Safety and Handling Considerations

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |

| Water Reactive | Reacts with water and moisture, potentially releasing toxic gases.[7][8] Handle under inert atmosphere and store in a dry, well-ventilated area. |

| Inhalation Hazard | May cause respiratory irritation.[6] Use in a chemical fume hood. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl sulfur atom. It readily reacts with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives.

Nucleophilic Substitution

The primary reaction of this compound is nucleophilic substitution at the sulfur center. The presence of the electron-withdrawing pyridine ring enhances the electrophilicity of the sulfonyl group.

Caption: General reaction scheme with nucleophiles.

Trustworthiness of the Protocol: The formation of a stable sulfonamide bond is a robust and widely utilized reaction in medicinal chemistry. The reaction progress can be easily monitored by techniques like TLC or LC-MS, and the products are typically stable and readily purified by standard chromatographic methods.

Role in Drug Design

The pyridine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[9] The introduction of the pyridin-2-ylmethylsulfonyl group can:

-

Modulate Solubility and Lipophilicity: The pyridine ring can be protonated at physiological pH, increasing aqueous solubility.

-

Introduce Hydrogen Bonding Sites: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

-

Provide a Vector for Further Functionalization: The pyridine ring can be further modified to optimize the pharmacological profile of a lead compound.

A notable application of related structures is in the development of cyclooxygenase-2 (COX-2) inhibitors, where the sulfonamide group plays a crucial role in binding to the enzyme's active site.[9]

Spectral Characterization (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) |

| Pyridine Ring | 7.2 - 8.7 |

| Methylene (CH₂) | 4.5 - 5.0 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and drug discovery scientists. Its unique combination of a reactive sulfonyl chloride and a pharmacologically relevant pyridine moiety makes it an attractive building block for the synthesis of novel therapeutic agents. Understanding its molecular structure, synthesis, reactivity, and handling is paramount to leveraging its full potential in the laboratory.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. Retrieved from [Link]

-

PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Retrieved from [Link]

-

Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PYRIDIN-2-YL-METHANESULFONYL CHLORIDE | 540523-41-9 [chemicalbook.com]

- 3. PYRIDIN-2-YL-METHANESULFONYL CHLORIDE CAS#: 540523-41-9 [amp.chemicalbook.com]

- 4. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Pyridin-2-ylmethanesulfonyl Chloride

This guide provides an in-depth analysis of the hazards and essential safety protocols for handling Pyridin-2-ylmethanesulfonyl Chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to explain the chemical causality behind recommended procedures, ensuring a self-validating system of laboratory safety.

Introduction: Understanding the Inherent Reactivity

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the pyridin-2-ylmethanesulfonyl moiety onto nucleophilic substrates. This reaction is fundamental in the construction of complex molecules, particularly in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters.

However, its utility is a direct consequence of its high reactivity. As a member of the sulfonyl chloride class, the compound features a highly electrophilic sulfur atom. This electrophilicity is driven by the potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This chemical nature makes the sulfur center extremely susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group.[1] This inherent reactivity, especially towards ubiquitous nucleophiles like water, is the root cause of its significant hazards and dictates the stringent handling precautions required.

Core Hazard Analysis

The primary hazards of this compound are its corrosivity and its violent reactivity with water and other nucleophiles.[2][3] Contact with moisture, including atmospheric humidity or water on skin and mucous membranes, leads to a rapid hydrolysis reaction. This process generates pyridin-2-ylmethanesulfonic acid and, critically, hydrochloric acid (HCl), a highly corrosive acid that is responsible for the severe burns and respiratory irritation observed upon exposure.[2]

GHS Hazard Classification

Aggregated GHS information classifies this compound with the following primary hazards:

-

H314: Causes severe skin burns and eye damage. [4] This is the most critical hazard, arising from its corrosive nature and its reaction with moisture to form HCl.

-

H317: May cause an allergic skin reaction. [4] Repeated exposure may lead to sensitization, causing a rash upon subsequent contact.

Safety Data Summary

The following table summarizes the key safety and identification information for this compound.

| Parameter | Data | Source(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 163390-58-1 | [4] |

| Molecular Formula | C₆H₆ClNO₂S | [4] |

| GHS Pictograms | Corrosion, Skin Sensitizer | [4] |

| Signal Word | Danger | [4] |

| Primary Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. | [4] |

| Reactivity Hazard | Reacts violently with water, alcohols, and amines.[2][5] | [2][5] |

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining robust engineering controls with appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and quenching, must be performed inside a certified chemical fume hood to contain corrosive vapors and prevent inhalation.[6]

-

Inert Atmosphere: Due to its high water reactivity, handling the reagent under a dry, inert atmosphere (e.g., nitrogen or argon), particularly when dealing with small quantities or for prolonged periods, is best practice to preserve its integrity and prevent hazardous decomposition.[7]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[6][8]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required at all times to protect against splashes and corrosive vapors.

-

Skin Protection: A flame-resistant lab coat and full-length pants are mandatory. Gloves must be worn. While standard nitrile gloves provide splash protection, they should be removed and replaced immediately upon any contact. For tasks with a higher risk of exposure, such as cleaning spills, consider using double-gloving or more robust gloves like butyl rubber.

-

Respiratory Protection: If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with an acid gas cartridge is necessary.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is the most effective way to mitigate risk.

Preparation & Planning

-

Review Safety Data: Before beginning work, review the Safety Data Sheet (SDS) and this guide.

-

Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble Equipment: Gather all necessary glassware, reagents, and spill cleanup materials. Ensure all glassware is dry, either by oven-drying or flame-drying under vacuum.

-

Don PPE: Put on all required PPE (lab coat, goggles, face shield, gloves) before handling the reagent container.

Aliquoting and Reaction Setup

-

Inert Environment: If possible, bring the sealed reagent container into an inert atmosphere glovebox for weighing and aliquoting. If a glovebox is not available, work quickly in the fume hood, minimizing exposure to air.

-

Dispensing: Use clean, dry syringes or stainless steel spatulas for transfer.

-

Container Management: Keep the primary container tightly sealed at all times when not in use.

-

Reaction Addition: When adding to a reaction, always add the sulfonyl chloride slowly and in a controlled manner to the reaction mixture. Never add other reagents, especially nucleophiles, directly to the bulk sulfonyl chloride.

Reaction Quenching and Workup

-

Hazard of Quenching: The most significant risk often arises during the workup phase. Never quench a reaction containing unreacted sulfonyl chloride with pure water. This will cause a violent, exothermic reaction, generating large volumes of HCl gas.[8]

-

Safe Quenching Protocol:

-

Cool the reaction vessel in an ice bath to manage the exothermic reaction.

-

Slowly add a non-aqueous nucleophile, such as isopropanol or a sacrificial amine, to consume the excess sulfonyl chloride.

-

Alternatively, slowly add the reaction mixture to a separate, well-stirred, and cooled vessel containing a dilute solution of a weak base, such as sodium bicarbonate. This neutralizes the generated HCl in situ.

-

Only after confirming the reactive sulfonyl chloride has been consumed can an aqueous workup proceed.

-

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Caption: Fig 1. Emergency workflow for personnel exposure.

Spill Management

-

Evacuate: Alert personnel and evacuate the immediate area of the spill.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Assess: For small spills (<100 mL) that are well-contained within the fume hood, trained personnel may proceed with cleanup. For large spills, evacuate the lab and contact emergency services.

-

Neutralize & Absorb: DO NOT USE WATER. [8][9] Cover the spill with a dry, inert, and non-combustible absorbent material such as dry sand, soda ash (sodium carbonate), or dry lime.[8] The basic nature of soda ash or lime will help neutralize the compound and its acidic byproducts.

-

Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Wipe the area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by soap and water.

Storage and Disposal

-

Storage: The compound must be stored in a tightly sealed container to prevent contact with moisture. Store in a cool, dry, and well-ventilated area designated for corrosive materials, away from water, bases, alcohols, and amines.[7][10] Storing under an inert gas is highly recommended to ensure long-term stability.

-

Disposal: All waste containing this compound, including absorbed spill material and empty containers, must be treated as hazardous waste. Dispose of it through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[8] Never dispose of it down the drain.

Conclusion

This compound is a potent synthetic tool whose effectiveness is intrinsically linked to its hazardous reactivity. By understanding the chemical principles that drive its behavior—namely its susceptibility to nucleophilic attack and its reaction with water—researchers can implement robust safety protocols. Strict adherence to the procedures outlined in this guide, including the mandatory use of engineering controls, appropriate PPE, and validated quenching and disposal methods, is essential for its safe and successful application in the laboratory.

References

-

Title: Sulfonyl halide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Source: Reddit (r/chemhelp) URL: [Link]

-

Title: BENZENE SULFONYL CHLORIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

-

Title: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

-

Title: Pyridine-2-sulfonyl Chloride Source: PubChem, National Institutes of Health URL: [Link]

-

Title: SULPHURYL CHLORIDE - Material Safety Data Sheet Source: S D Fine-Chem Limited URL: [Link]

-

Title: ICSC 0198 - SULPHURYL CHLORIDE Source: INCHEM URL: [Link]

-

Title: Pyridine - Safety Data Sheet Source: Kanto Chemical Co., Inc. URL: [Link]

-

Title: Why will sulfonic acid chlorides not react with water? Source: Quora URL: [Link]

-

Title: Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Journal of Chemistry URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. nj.gov [nj.gov]

- 9. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility and Stability of Pyridin-2-ylmethanesulfonyl Chloride for Drug Development Professionals

Introduction: The Role and Reactivity of Pyridin-2-ylmethanesulfonyl Chloride

This compound is a reactive organic compound featuring a pyridine ring linked to a methanesulfonyl chloride functional group.[1] This structure makes it a valuable reagent in organic synthesis, particularly as a sulfonylating agent for creating sulfonamide derivatives, which are common moieties in pharmaceuticals and agrochemicals.[1] The high reactivity of the sulfonyl chloride group, while beneficial for synthesis, also imparts significant solubility and stability challenges that must be understood and managed for successful and reproducible outcomes in a research and development setting.[1][2] This guide provides an in-depth examination of the solubility and stability profiles of this compound, offering field-proven insights and protocols for its effective handling and application.

Part 1: Solubility Profile

The solubility of a reagent is a critical parameter that dictates the choice of reaction medium, influences reaction kinetics, and affects purification strategies. This compound's solubility is dictated by the polarity imparted by the pyridine ring and the sulfonyl chloride group.

Qualitative Solubility Data

Based on available data and analogous compounds, this compound exhibits a predictable solubility pattern. It is generally soluble in polar organic solvents but has poor solubility in water, a crucial characteristic given its reactivity towards hydrolysis.[1]

| Solvent Class | Specific Solvents | Solubility | Rationale & Implications |

| Aprotic Polar | Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF) | Soluble[1][2] | These are ideal solvents for reactions as they can dissolve the reagent without reacting with the highly electrophilic sulfonyl chloride group. DCM is frequently used in its synthesis and subsequent reactions.[2][3][4] |

| Protic Polar | Methanol, Ethanol | Soluble (with reaction) | While it may dissolve, it will readily react with alcohols (alcoholysis) to form sulfonate esters. These solvents should be avoided unless they are the intended nucleophile. |

| Protic Polar | Water | Insoluble/Slightly Soluble[1][5] | Generally insoluble in water, which is fortunate as it is highly susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[1][2] |

| Non-Polar | Petroleum Ether | Partially Soluble | Used in some synthesis procedures, suggesting at least partial solubility for processing, though likely not ideal for reaction media.[4][6] |

Experimental Workflow: Solubility Assessment

A systematic approach to confirming solubility is essential. The following workflow provides a self-validating system for determining an appropriate solvent for your application.

Caption: Experimental workflow for solubility and short-term stability screening.

Protocol for Qualitative Solubility Determination

-

Preparation: Weigh approximately 5 mg of this compound into a clear glass vial.

-

Solvent Addition: Add a selected anhydrous solvent (e.g., Dichloromethane) in 0.1 mL increments.

-

Mixing: After each addition, vortex the vial for 30 seconds.

-

Observation: Visually inspect for any undissolved solid against a dark background.

-

Determination: Continue adding solvent until the solid is fully dissolved. Calculate the approximate solubility in mg/mL.

-

Causality Check: The choice of anhydrous solvents is critical. Any residual moisture can initiate hydrolysis, confounding the solubility results with a degradation reaction.[2]

Part 2: Stability Profile

The stability of this compound is of paramount importance. Its degradation not only reduces the yield of the desired product but can also introduce impurities that complicate purification.

Key Instability Factors

The compound is known to be sensitive to moisture, heat, and potentially light.[2][6]

| Factor | Description of Instability | Consequence | Mitigation Strategy |

| Moisture (Hydrolysis) | The sulfonyl chloride group reacts with water to form Pyridin-2-ylmethanesulfonic acid and HCl.[1][2] This is the primary degradation pathway. | Loss of active reagent; introduction of acidic byproducts that can catalyze other side reactions. | Handle under an inert atmosphere (e.g., argon, nitrogen).[2] Use anhydrous solvents and glassware. Store in a tightly sealed container with a desiccant. |

| Temperature | The compound is thermally sensitive. While specific decomposition temperatures are not readily available, elevated temperatures accelerate degradation. | Decomposition can lead to the extrusion of SO2, a known pathway for related pyridine sulfonyl chlorides.[2] This results in a complex mixture of byproducts. | Store at low temperatures (-20°C is recommended for long-term storage).[6] Perform reactions at controlled, low temperatures (e.g., 0°C to room temperature) to minimize side reactions.[2] |

| Oxidizing Agents & Strong Acids | Incompatible with strong oxidizers and strong acids.[7] | Can lead to vigorous, uncontrolled reactions and complete decomposition of the material. | Store separately from these chemical classes. Ensure reaction design does not involve their direct combination without careful control. |

| Light (Photostability) | While specific photostability data is not available, many complex organic molecules are susceptible to degradation upon exposure to UV or visible light. | Photodegradation can lead to the formation of impurities and a change in the material's color (e.g., darkening from pale yellow to brown).[2] | Store in amber vials or protect from light by wrapping containers in aluminum foil. Conduct photostability studies as per ICH guidelines for drug development applications.[8] |

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are mandatory:

-

Temperature: -20°C[6]

-

Container: Tightly sealed, opaque or amber glass vial.

-

Environment: Dry, well-ventilated area away from incompatible materials.[5][7]

Logical Flow for Stability Assessment

The following diagram outlines the decision-making process for a comprehensive stability assessment, crucial for any new chemical entity in a drug development pipeline.

Caption: A logical workflow for comprehensive stability testing.

Protocol for Photostability Testing (Adapted from ICH Q1B)

This protocol is a self-validating system because it includes a dark control to differentiate between light-induced and thermally-induced degradation.

-

Sample Preparation:

-

Prepare two sets of samples of this compound. One set as a solid powder in a chemically inert, transparent container, and another set as a solution in an inert solvent (e.g., anhydrous acetonitrile).

-

Prepare an identical "dark control" set for both solid and solution samples by wrapping the containers completely in aluminum foil.[8]

-

-

Exposure Conditions:

-

Place the "light-exposed" and "dark control" samples side-by-side in a photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

-

The causality behind this standardized exposure is to ensure that results are comparable across different studies and materials.

-

-

Analysis:

-

At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of any degradants.

-

-

Evaluation:

-

Compare the degradation in the light-exposed samples to that in the dark control samples.

-

A significant increase in degradation in the light-exposed sample compared to the control confirms photosensitivity.

-

Conclusion

This compound is a potent synthetic tool whose utility is intrinsically linked to its careful handling. Its solubility in aprotic organic solvents makes it suitable for a range of synthetic applications, but its profound instability in the presence of moisture and elevated temperatures necessitates rigorous control over experimental and storage conditions. By implementing the protocols and workflows outlined in this guide, researchers and drug development professionals can ensure the integrity of this reagent, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

Stability of pyridine-2-sulfonyl chlorides as neat samples (see Table... - ResearchGate. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

- 1. CAS 540523-41-9: pyridine-2-yl-methanesulfonyl chloride [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. ema.europa.eu [ema.europa.eu]

Spectroscopic Characterization of Pyridin-2-ylmethanesulfonyl Chloride: A Predictive and Methodological Guide

Abstract

Introduction: The Challenge of a Data-Scarce Intermediate

The synthesis of novel chemical entities in drug development often relies on highly reactive building blocks that may not be extensively characterized. Pyridin-2-ylmethanesulfonyl chloride, with its reactive sulfonyl chloride group and pharmaceutically relevant pyridine ring, is a prime example. A literature search reveals a significant conflation with the closely related but structurally distinct Pyridine-2-sulfonyl Chloride, leading to a lack of specific and verified spectroscopic data for the target compound.

This guide, therefore, takes a predictive and methodological approach. As senior application scientists, we recognize that the ability to anticipate spectral features is as crucial as interpreting existing data. This document is structured to empower the researcher to:

-

Predict the key spectroscopic signatures of this compound.

-

Acquire high-quality NMR, IR, and MS data through robust experimental protocols.

-

Confirm the identity and purity of the synthesized compound.

Our approach is grounded in the fundamental principles of spectroscopy and draws on data from structurally related compounds to build a reliable predictive model.

Molecular Structure and Predicted Spectroscopic Features

The key to predicting the spectroscopic data lies in understanding the electronic environment of each part of the molecule. The structure contains a pyridine ring, a methylene bridge (-CH₂-), and a sulfonyl chloride group (-SO₂Cl).

Caption: Predicted ESI-MS Fragmentation Pathway

Synthesis and Experimental Protocols

As this compound is not widely available, synthesis is often the first step. A plausible route involves the oxidation of a suitable precursor.

Caption: Proposed Synthesis Workflow

General Protocol for NMR Sample Preparation

-

Dissolve: Accurately weigh 5-10 mg of the purified this compound.

-

Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [1]3. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. For ¹H, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C, a proton-decoupled sequence (e.g., zgpg30) with a sufficient number of scans (1024 or more) will be required to achieve a good signal-to-noise ratio.

General Protocol for IR Spectroscopy

-

Method: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

-

Preparation: Place a small amount of the neat, dry compound (if an oil) or a finely ground powder (if a solid) directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample.

General Protocol for Mass Spectrometry

-

Method: Electrospray Ionization (ESI) is a suitable soft ionization technique. Direct infusion via a syringe pump is a straightforward method for obtaining the mass spectrum.

-

Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol (e.g., 10-100 µg/mL).

-

Acquisition: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

Stability and Handling

This compound is expected to be a reactive and moisture-sensitive compound. [2]

-

Hygroscopic Nature: The sulfonyl chloride moiety is susceptible to hydrolysis, yielding the corresponding sulfonic acid. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents should be used. [2]* Storage: Store in a tightly sealed container under an inert atmosphere at low temperatures (2-8°C). * Incompatibilities: Avoid strong oxidizing agents, strong bases, and water. [2][3]

Conclusion

While direct spectroscopic data for this compound is sparse, a robust and reliable predictive framework can be established based on fundamental principles and data from analogous structures. This guide provides researchers and drug development professionals with the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features, alongside validated protocols for their acquisition. By anticipating the spectroscopic characteristics and understanding the compound's inherent reactivity, scientists can confidently synthesize, identify, and utilize this valuable chemical intermediate in their research endeavors. The key identifiers for this compound will be the singlet in the ¹H NMR spectrum between 4.8-5.2 ppm and the strong IR absorptions characteristic of the sulfonyl chloride group.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PubChem. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methanesulfonyl-pyridinium chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

National Institute of Standards and Technology. (n.d.). Pyridine - NIST WebBook. Retrieved from [Link]

-

Bulletin de l'Académie Polonaise des Sciences. (1966). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]

-

Chemical Physics Letters. (1974). PII: 0009-2614(74)85388-1. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

Sources

Pyridin-2-ylmethanesulfonyl Chloride: A Technical Guide to its Synthesis and Application

Introduction: A Versatile Building Block in Medicinal Chemistry

Pyridin-2-ylmethanesulfonyl chloride, and its hydrochloride salt, are reactive intermediates of significant interest to researchers in drug discovery and development. The presence of the pyridyl moiety, a common pharmacophore, combined with the reactive sulfonyl chloride group, makes this compound a valuable building block for the synthesis of a diverse range of complex molecules and potential therapeutic agents. The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This guide provides an in-depth look at the synthesis of this compound, offering a logical framework based on established chemical principles for its preparation and use.

Physicochemical Properties

A summary of the key properties of this compound and its hydrochloride salt is presented below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 540523-41-9[1] | 683812-80-8[2][3][4] |

| Molecular Formula | C₆H₆ClNO₂S[1] | C₆H₇Cl₂NO₂S[3] |

| Molecular Weight | 191.64 g/mol [1] | 228.10 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid or solid[1] | Data not available |

| Synonyms | 2-Pyridinemethanesulfonylchloride, (2-Pyridylmethyl)sulfonylchloride[1] | 2-Pyridylmethanesulfonyl Chloride Hydrochloride[2] |

Synthetic Pathways: From Precursor to Final Product

While a singular "discovery" paper for this compound is not readily apparent in the chemical literature, its synthesis can be reliably achieved through well-established methods for the preparation of sulfonyl chlorides. The most logical and commonly employed route is the oxidative chlorination of the corresponding thiol, Pyridin-2-ylmethanethiol. This multi-step approach is necessary due to the challenges of direct C-H functionalization on the pyridine ring.

Part 1: Synthesis of the Precursor, Pyridin-2-ylmethanethiol

The journey to this compound begins with the preparation of its thiol precursor. A common and effective method for this is the nucleophilic substitution of a suitable starting material, such as 2-(chloromethyl)pyridine, with a source of sulfur, like sodium hydrosulfide (NaSH).

Caption: Synthesis of Pyridin-2-ylmethanethiol from 2-(chloromethyl)pyridine.

Experimental Protocol: Synthesis of Pyridin-2-ylmethanethiol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of sodium hydrosulfide (NaSH) in DMF to the cooled mixture. The use of NaSH provides the sulfhydryl group that displaces the chloride.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Pyridin-2-ylmethanethiol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the pure thiol.

Part 2: Oxidative Chlorination to this compound

With the thiol precursor in hand, the next critical step is the oxidative chlorination to form the desired sulfonyl chloride. This transformation can be achieved using various oxidizing and chlorinating agents. A robust and widely applicable method involves the use of an oxidizing agent in the presence of a chlorine source.

Caption: Oxidative chlorination of the thiol to the target sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general and effective method for the oxidative chlorination of thiols.

-

Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, prepare a biphasic mixture of dichloromethane (CH₂Cl₂) and aqueous hydrochloric acid (HCl). Cool the mixture to below 0 °C using a circulating chiller.

-

Thiol Addition: Dissolve Pyridin-2-ylmethanethiol in dichloromethane and add it to the cooled reaction vessel.

-

Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (bleach) to the vigorously stirred mixture via the addition funnel, ensuring the internal temperature is maintained below 5 °C. The combination of HCl and NaOCl generates in situ chlorine, which acts as the oxidizing and chlorinating agent.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a set period. The reaction progress can be monitored by quenching an aliquot and analyzing it by techniques such as ¹H NMR or LC-MS.

-

Work-up and Isolation: Once the reaction is complete, separate the organic layer. Wash the organic layer with a dilute solution of sodium thiosulfate to quench any excess chlorine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid degradation of the product. This will yield the crude this compound, which can be used directly or purified further if necessary.

Causality in Experimental Choices:

-

Low Temperature: The reaction is highly exothermic and the sulfonyl chloride product can be unstable. Maintaining a low temperature throughout the reaction is crucial to prevent side reactions and decomposition.

-

Vigorous Stirring: The reaction is biphasic, and vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases.

-

Controlled Addition of Oxidant: Slow, controlled addition of the sodium hypochlorite solution is necessary to manage the reaction exotherm and prevent a buildup of reactive intermediates.

-

Aqueous Work-up: The washing steps are critical to remove unreacted reagents and byproducts, leading to a purer final product.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its utility is highlighted in its application for creating sulfonamide derivatives, which are a cornerstone of many pharmaceutical compounds. For instance, it has been used as a building block in the synthesis of inhibitors for enzymes like phospholipase A2, which are implicated in inflammatory processes. The ability to readily introduce the pyridin-2-ylmethylsulfonyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a valuable and reactive intermediate in the field of medicinal chemistry. While its direct discovery and historical synthesis are not prominently documented, its preparation can be reliably achieved through a logical and well-understood synthetic sequence involving the preparation of the corresponding thiol followed by oxidative chlorination. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and utilize this important building block in the development of novel chemical entities.

References

- Wyeth. N-benzhydryl indole compounds. US6635771B2.

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

AccelaChem. 683812-80-8, 2-Pyridylmethanesulfonyl Chloride Hydrochloride. Available at: [Link]

-

AccelaChem. 847956-27-8, 3-(2-Thiazolyl)benzoic Acid. Available at: [Link]

-

PubChem. 2-Pyridinemethanethiol. Available at: [Link]

Sources

Pyridin-2-ylmethanesulfonyl Chloride: A Strategic Reagent for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of Pyridin-2-ylmethanesulfonyl Chloride (CAS 540523-41-9), a key building block for medicinal chemists and drug development professionals. We will explore its physicochemical properties, safe handling protocols, and common synthetic routes. The core of this guide focuses on its strategic application in the synthesis of complex bioactive molecules, supported by detailed experimental protocols and an analysis of reputable suppliers to aid in procurement.

Introduction: The Strategic Value of a Pyridin-2-yl Moiety

In the landscape of drug discovery, the deliberate introduction of specific structural motifs is a cornerstone of rational drug design. This compound serves as a highly valuable reagent for incorporating the pyridin-2-ylmethylsulfonyl group into potential drug candidates. This moiety is more than a simple linker; the pyridine ring can significantly influence a compound's pharmacological profile by engaging in hydrogen bonding, π-stacking, and metal coordination within a biological target. Furthermore, its basic nitrogen atom can improve aqueous solubility and provide a handle for salt formation, crucial aspects of drug development. This guide offers the field-proven insights necessary for its effective and safe utilization in a research setting.

Physicochemical Properties & Safe Handling

A comprehensive understanding of a reagent's properties is the foundation of its successful application and laboratory safety. This compound is a reactive compound that demands careful handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 540523-41-9 | [1][2] |

| Molecular Formula | C₆H₆ClNO₂S | [3] |

| Molecular Weight | 191.64 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [3] |

| Calculated Boiling Point | 302.9 °C at 760 mmHg | [4] |

| Calculated Density | 1.458 g/cm³ | [4] |

| Solubility | Soluble in polar organic solvents (e.g., DCM, Acetone); reacts with water. | [3] |

| Reactivity | Highly reactive sulfonylating agent; moisture-sensitive. | [3] |

Hazard Profile and Safe Handling Protocol:

This compound and its common salt forms (hydrochloride, triflate) are classified as irritants and are harmful if swallowed or inhaled.[5][6] The primary danger stems from its reactivity with nucleophiles, including water, which leads to the release of corrosive hydrochloric acid.[3] Adherence to a strict handling protocol is mandatory.

Mandatory Safety Protocol:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to control exposure to the volatile and corrosive reagent and byproduct HCl.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Always wash hands thoroughly after handling.[5]

-

Inert Atmosphere: Due to its high moisture sensitivity, store the reagent under an inert atmosphere (Argon or Nitrogen). All reactions should be conducted using anhydrous solvents and glassware.

-

Reagent Transfer: As a liquid or low-melting solid, the reagent can be transferred via a dry syringe. If solidified, it can be briefly handled in the open, but transfers should be performed swiftly to minimize atmospheric moisture exposure.

-

Quenching and Disposal: Reactions should be carefully quenched by the slow addition of a suitable nucleophile (e.g., a saturated solution of sodium bicarbonate or a secondary amine like diethylamine). Dispose of all waste in accordance with institutional and local regulations.

Synthesis and Chemical Logic

While not commonly prepared in a standard research lab, understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The most logical and established route is the oxidative chlorination of the corresponding thiol, Pyridin-2-ylmethanethiol.

Sources

An In-depth Technical Guide to the Basic Reactivity of "Pyridin-2-ylmethanesulfonyl Chloride" with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-ylmethanesulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a nucleophilic pyridine ring and a highly electrophilic sulfonyl chloride moiety separated by a methylene bridge, presents a unique reactivity profile. This guide provides a comprehensive overview of the fundamental reactivity of this compound with common nucleophiles, offering insights into its synthetic applications, mechanistic pathways, and handling considerations. This document is intended to serve as a valuable resource for researchers leveraging this reagent in the development of novel molecular entities.

Molecular Structure and Physicochemical Properties

This compound is most commonly available and utilized as its hydrochloride or trifluoromethanesulfonate salt to improve its stability and handling characteristics. The free base is susceptible to self-reaction and decomposition.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 683812-80-8 | [1][2][3][4] |

| Molecular Formula | C₆H₇Cl₂NO₂S | [5] |

| Molecular Weight | 228.10 g/mol | [5] |

| Appearance | Off-white to yellow solid | [6] |

| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, pyridine); reacts with water and alcohols. | [6] |

| Storage | Store at 2-8°C under an inert atmosphere. | [2][3] |

The presence of the electron-withdrawing sulfonyl chloride group and the protonated pyridine ring makes the methylene protons acidic, a feature that can influence its reactivity, particularly in the presence of strong bases.

Synthesis of this compound

While often commercially procured for drug discovery campaigns, a conceptual understanding of its synthesis is crucial for assessing purity and potential side products.[7] A common and scalable method for the synthesis of analogous sulfonyl chlorides involves the oxidative chlorination of the corresponding thiol.

A plausible synthetic route to this compound would, therefore, commence with the readily available pyridin-2-ylmethanethiol.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

This transformation can be achieved using various chlorinating and oxidizing agents, such as chlorine gas in an acidic aqueous medium or N-chlorosuccinimide (NCS).[2] The resulting sulfonyl chloride is often used immediately or as its more stable salt form.

Core Reactivity with Nucleophiles

The primary mode of reactivity for this compound is nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride group. This reaction proceeds with the displacement of the chloride leaving group.

General Reaction Mechanism:

The reaction with a generic nucleophile (Nu-H) can be depicted as follows:

Caption: General mechanism of nucleophilic substitution on this compound.

The reaction mechanism for sulfonyl chlorides can proceed through two primary pathways:

-

Concerted SN2-like Mechanism: The nucleophile attacks the sulfur atom at the same time as the chloride ion departs.

-

Stepwise Addition-Elimination Mechanism: The nucleophile adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion.

For most reactions of sulfonyl chlorides with strong nucleophiles, the stepwise mechanism is generally favored.

Reactivity with Amine Nucleophiles: Sulfonamide Formation

The most extensively documented reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This transformation is of high importance in the pharmaceutical industry.[7]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

A general protocol for the synthesis of sulfonamides using this compound triflate is described in the patent literature.[7]

Step-by-Step Methodology:

-

Dissolution: The amine substrate is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.

-

Addition of Sulfonyl Chloride: this compound (or its salt) is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Base: Pyridine often serves as both the solvent and the base to neutralize the HCl generated during the reaction. In other solvents, a non-nucleophilic base like triethylamine or diisopropylethylamine is added.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography, recrystallization, or preparative HPLC.

Table 2: Examples of Sulfonamide Formation from Patent Literature

| Amine Nucleophile | Product | Solvent/Base | Reference |

| N-(2,5-dimethoxyphenyl)quinoxaline-2,3-diamine | N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-1-(pyridin-2-yl)methanesulfonamide | Pyridine | [7] |

| Indole derivatives | N-[2-(1-benzhydryl-6-chloroindol-2-yl)ethyl]-1-(pyridin-2-yl)methanesulfonamide | Dichloromethane/Triethylamine |

Reactivity with Alcohol and Phenol Nucleophiles: Sulfonate Ester Formation

While less documented for this specific reagent, the reaction of this compound with alcohols and phenols is expected to yield the corresponding sulfonate esters. These reactions are typically carried out in the presence of a base to deprotonate the alcohol and neutralize the generated HCl.

Anticipated Reaction Conditions:

-

Alcohols: The reaction with aliphatic alcohols would likely require a non-nucleophilic base such as triethylamine or pyridine in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

Phenols: Due to their higher acidity, phenols can be deprotonated by milder bases. The reaction can be performed under similar conditions to those used for alcohols.

Reactivity with Thiol Nucleophiles: Thiosulfonate Formation

The reaction of sulfonyl chlorides with thiols or their corresponding thiolates provides thiosulfonates. This reaction is expected to proceed readily with this compound.

Potential for Sulfene Intermediate

Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo elimination in the presence of a strong, non-nucleophilic base to form a highly reactive intermediate known as a sulfene. This sulfene can then be trapped by various nucleophiles.

Caption: Plausible pathway for the formation and trapping of a sulfene intermediate.

The acidity of the α-protons in this compound, enhanced by both the sulfonyl group and the pyridinium ring (in its salt form), makes the formation of a sulfene intermediate a plausible reaction pathway, especially with hindered bases. This pathway could lead to different products than direct nucleophilic substitution.

Influence of the Pyridine Ring: Potential for Intramolecular Effects

The presence of the pyridine ring introduces the possibility of intramolecular catalysis or neighboring group participation, which could modulate the reactivity of the sulfonyl chloride. The nitrogen lone pair could potentially interact with the electrophilic sulfur center, although the flexibility of the methylene spacer might make this less favorable than in more rigid systems.

Stability and Handling

This compound is a moisture-sensitive compound.[6] Hydrolysis of the sulfonyl chloride group leads to the formation of the corresponding sulfonic acid and hydrochloric acid.

Key Handling Recommendations:

-

Inert Atmosphere: Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Low Temperature: Store at reduced temperatures (2-8 °C) to minimize decomposition.[2][3]

-

Aprotic Solvents: Use dry, aprotic solvents for reactions to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound and its hydrolysis products are corrosive and irritating.

Conclusion

This compound is a valuable reagent for the synthesis of sulfonamides and, potentially, other sulfur-containing compounds. Its reactivity is dominated by nucleophilic substitution at the sulfonyl sulfur. The presence of the pyridylmethyl moiety offers opportunities for further functionalization and may influence the reactivity profile of the sulfonyl chloride. A thorough understanding of its reactivity, handling requirements, and potential reaction pathways is essential for its effective and safe utilization in research and development. Further mechanistic studies are warranted to fully elucidate the role of the pyridine ring and the potential for sulfene formation in its reactions.

References

- Laboratoires Serono SA, Applied Research Systems ARS Holding NV. Pyrazine derivatives and use as pi3k inhibitors. WO2007023186A1, filed August 22, 2006, and issued March 1, 2007. Accessed January 21, 2026.

- Wyeth. N-benzhydryl indole compounds. US6635771B2, filed December 20, 2001, and issued October 21, 2003. Accessed January 21, 2026.

- Wyeth Holdings Corporation. Cytosolic phospholipase a2 inhibitors. CN101628888A, filed May 27, 2005, and issued January 20, 2010. Accessed January 21, 2026.

- ViiV Healthcare UK Ltd. C-17 and c-3 modified triterpenoid compounds having hiv maturation inhibitory activity. CN103429607A, filed January 31, 2012, and issued December 4, 2013. Accessed January 21, 2026.

-

Alichem. This compound;hydrochloride. CAS 683812-80-8. Accessed January 21, 2026. [Link]

- King, J. F.; Lam, J. Y. L.; Skonieczny, S. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. J. Am. Chem. Soc.1992, 114 (5), 1743–1749.

- Tanida, H.; Irie, T.; Wakisaka, Y. Neighboring group participation by pyridine ring. 3. Synthesis and solvolysis of 5,8-dihydro- and 5,6,7,8-tetrahydro-5,8-methanoquinoline derivatives. J. Org. Chem.1985, 50 (21), 3998–4004.

- Bahrami, K.; Khodaei, M. M.; Soheilizad, M. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. J. Org. Chem.2009, 74 (24), 9287–9291.

- Rogne, O. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B: Phys. Org.1968, 1294-1296.

-

Wikipedia. Neighbouring group participation. Accessed January 21, 2026. [Link]

-

Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Accessed January 21, 2026. [Link]

-

PubChem. (Pyridin-2-yl)methanesulfonyl chloride hydrochloride. Accessed January 21, 2026. [Link]

Sources

- 1. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biosynth.com [biosynth.com]

- 6. baranlab.org [baranlab.org]

- 7. mdpi.com [mdpi.com]

Theoretical and Practical Insights into Pyridin-2-ylmethanesulfonyl Chloride: A Technical Guide for Chemical Researchers